3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide
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Overview
Description
3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopropyl group, a thiophen-2-yl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 3-aminothiophene-2-carboxylic acid with cyclopropylamine under dehydration conditions to form the benzamide derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or carbodiimides like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine, leading to the formation of a diamine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound may serve as a lead structure for the development of new therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
Comparison with Similar Compounds
3-Amino-N-cyclopropyl-5-thiophen-2-yl-benzamide can be compared to other similar compounds, such as:
3-Amino-N-ethyl-5-thiophen-2-yl-benzamide: Similar structure but with an ethyl group instead of cyclopropyl.
3-Amino-N-cyclopropyl-4-thiophen-2-yl-benzamide: Similar structure but with a different position of the thiophen-2-yl group.
3-Amino-N-cyclopropyl-5-thiophen-3-yl-benzamide: Similar structure but with a thiophen-3-yl group instead of thiophen-2-yl.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-amino-N-cyclopropyl-5-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-11-7-9(13-2-1-5-18-13)6-10(8-11)14(17)16-12-3-4-12/h1-2,5-8,12H,3-4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPDAZGJXSQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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